2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile
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Overview
Description
2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a fluorophenyl group and a pyrimidinyloxyphenyl group connected by a propenenitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a reaction with a suitable reagent to form the fluorophenyl intermediate.
Coupling with Pyrimidinyloxyphenyl: The fluorophenyl intermediate is then coupled with 3-(2-pyrimidinyloxy)phenyl using a base-catalyzed reaction to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Ethyl 3-(furan-2-yl)propionate: A compound used as a flavoring agent in the food industry.
Uniqueness
2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group and a pyrimidinyloxyphenyl group linked by a propenenitrile moiety sets it apart from other compounds with similar functionalities.
Properties
Molecular Formula |
C19H12FN3O |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H12FN3O/c20-18-8-2-1-7-17(18)15(13-21)11-14-5-3-6-16(12-14)24-19-22-9-4-10-23-19/h1-12H |
InChI Key |
VGSKCFLNALPCHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC2=CC(=CC=C2)OC3=NC=CC=N3)C#N)F |
Origin of Product |
United States |
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